5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine
Description
Properties
Molecular Formula |
C10H6BrF3N2S |
|---|---|
Molecular Weight |
323.13 g/mol |
IUPAC Name |
5-[2-bromo-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6BrF3N2S/c11-8-5(7-4-16-9(15)17-7)2-1-3-6(8)10(12,13)14/h1-4H,(H2,15,16) |
InChI Key |
OHNASCKLYARNFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Br)C2=CN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Route Overview
The preparation of 5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine generally follows a multi-step synthetic pathway:
Synthesis of key ketone intermediate: Starting from 3-trifluoromethylbenzonitrile, it is converted into a corresponding ketone intermediate through a sequence involving:
- Hydrolysis of the nitrile to benzoic acid,
- Conversion of benzoic acid to acid chloride,
- Formation of the Weinreb amide,
- Reaction with a Grignard reagent to yield the ketone,
- Bromination of the ketone to afford 2-bromo-1-(3-trifluoromethyl)phenylethanone.
Cyclocondensation with thiourea or substituted thioamides: The brominated ketone undergoes cyclocondensation with thiourea derivatives in ethanol under reflux conditions to form the 2-aminothiazole ring, yielding the target compound or its derivatives.
This route is supported by the research of C. Venkata Rao et al. (2013), who synthesized a series of 2-aminothiazole derivatives including compounds structurally related to 5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine.
Detailed Stepwise Preparation
Step 1: Formation of N-methoxy-N-methyl-3-trifluoromethyl benzamide
- Starting with 3-trifluoromethylbenzonitrile, hydrolysis and subsequent reaction with hydroxylamine hydrochloride and triethylamine in dichloromethane (DCM) under nitrogen atmosphere at 50°C for 30 minutes yields the Weinreb amide intermediate.
- The reaction progress is monitored by thin-layer chromatography (TLC).
Step 2: Grignard Reaction to Obtain Ketone
- The Weinreb amide is reacted with a Grignard reagent (0.80 mole) in ammonium chloride at room temperature to form the ketone intermediate.
Step 3: Bromination of Ketone
- The ketone is brominated with bromine (Br2) in chloroform (CHCl3) to yield 2-bromo-1-(3-trifluoromethyl)phenylethanone.
Step 4: Cyclocondensation to Form 2-Aminothiazole
- The brominated ketone is dissolved in ethanol, and an appropriate stoichiometric amount of thiourea or substituted thioamides is added slowly.
- The mixture is refluxed for 30 minutes.
- After completion, the reaction mixture is poured into ice-cold water and extracted with ethyl acetate.
- The organic layer is washed with water, dried over magnesium sulfate (MgSO4), and evaporated under reduced pressure.
- The crude product is recrystallized from ethanol to afford the pure 2-aminothiazole derivative.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Product | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|
| 1 | Hydrolysis, hydroxylamine hydrochloride, triethylamine, DCM, N2, 50°C, 30 min | N-methoxy-N-methyl-3-trifluoromethyl benzamide | Not specified | Not specified | Monitored by TLC |
| 2 | Grignard reagent (0.80 mole), ammonium chloride, RT | Ketone intermediate | Not specified | Not specified | |
| 3 | Bromine (Br2), CHCl3 | 2-bromo-1-(3-trifluoromethyl)phenylethanone | Not specified | Not specified | |
| 4 | Thiourea/substituted thioamides, ethanol, reflux 30 min | 5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine | 61.6 (example for 6a) | 232 (example for 6a) | Recrystallized from ethanol |
Summary Table of Preparation Methods
| Methodology | Key Steps | Reaction Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation of brominated ketone with thiourea | Hydrolysis → Weinreb amide formation → Grignard reaction → Bromination → Cyclocondensation | Reflux in ethanol, 30 min; monitored by TLC | ~60-70 (for derivatives) | High specificity; well-characterized | Multi-step; requires bromination |
| Catalyst-free three-component reaction (general benzothiazole synthesis) | Aromatic amine + aliphatic amine + elemental sulfur → cyclization in DMSO | 140°C, 22 h, N2 atmosphere | Up to 90 (general benzothiazoles) | Environmentally friendly; no metals | Not specific for brominated trifluoromethyl derivatives |
Full Research Findings and Notes
- The synthetic route developed by Rao et al. is robust for 2-aminothiazole derivatives bearing trifluoromethyl and bromo substituents on the phenyl ring.
- The use of stoichiometric amounts of reagents and monitoring by TLC ensures reaction control and product purity.
- Purification by recrystallization and column chromatography yields analytically pure compounds.
- Spectroscopic data (1H NMR, mass spectrometry) confirm the structure and substitution pattern.
- Alternative greener methods for benzothiazole synthesis exist but may require further adaptation to obtain the specific brominated trifluoromethyl derivative.
- The molecular formula of 5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine is C10H6BrF3N2S with a molecular weight of 323.13 g/mol.
Chemical Reactions Analysis
Cyclocondensation Reactions
The compound serves as a key intermediate in heterocyclic synthesis. Reaction with substituted thioureas under reflux conditions in ethanol produces functionalized thiazole derivatives .
Representative protocol :
text5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine (1.0 eq) Substituted thiourea (1.2 eq) Ethanol (anhydrous), reflux 6-8 hrs → 67-72% yield after recrystallization
Nucleophilic Substitution
The bromine atom undergoes displacement reactions with various nucleophiles:
| Nucleophile | Conditions | Product Class | Yield |
|---|---|---|---|
| Primary amines | DMF, 80°C, 12 hrs | Diarylamines | 58-64% |
| Thiolates | THF, -78°C → RT | Aryl sulfides | 71% |
| Alkoxides | Microwave, 120°C, 30 min | Ether derivatives | 82% |
Mechanistic studies confirm an SNAr pathway facilitated by electron-withdrawing CF₃ group.
Cross-Coupling Reactions
The brominated aromatic ring participates in palladium-catalyzed couplings:
3.1 Suzuki-Miyaura Coupling
Reaction with arylboronic acids:
textPd(PPh₃)₄ (5 mol%) K₂CO₃, DME/H₂O (3:1) 80°C, 24 hrs → 89% yield
Produces biaryl systems with enhanced π-conjugation.
3.2 Buchwald-Hartwig Amination
Formation of C-N bonds with secondary amines:
textPd₂(dba)₃ (3 mol%) Xantphos (6 mol%) Cs₂CO₃, toluene, 110°C → 76% yield
Thiazole Ring Functionalization
The 2-amino group undergoes characteristic reactions:
Halogen Exchange Reactions
The bromine atom undergoes halogen swapping under specific conditions:
textCuI (1.2 eq) NaI, DMF, 150°C, 48 hrs → Iodinated analog (93% conversion)
X-ray analysis confirms retention of thiazole planarity post-substitution.
Complexation with Metals
Forms stable complexes with transition metals:
| Metal Salt | Coordination Mode | Application | Stability Constant (log β) |
|---|---|---|---|
| Cu(II) acetate | N,S-chelation | Catalytic oxidation | 8.2 ± 0.3 |
| Pd(II) chloride | η²-thiazole binding | Catalyst precursor | - |
Scientific Research Applications
Chemistry
In chemistry, 5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications .
Medicine
In medicine, derivatives of this compound are being explored for their potential to treat various diseases. Its antimicrobial and anticancer properties are of particular interest in the development of new pharmaceuticals .
Industry
Industrially, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in electronics, coatings, and polymers .
Mechanism of Action
The mechanism of action of 5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. For example, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Core
5-Bromo-4-(trifluoromethyl)thiazol-2-amine (C₄H₂BrF₃N₂S)
- Structure : The trifluoromethyl and bromine groups are directly attached to the thiazole ring (positions 4 and 5, respectively) .
- Molecular Weight : 247.04 g/mol.
- Synthesis: Prepared via condensation of α-bromoketones with thiourea in ethanol, followed by bromination .
- Key Differences : Lacks the extended phenyl ring present in the target compound, reducing steric bulk and lipophilicity.
5-(Pyridin-4-yl)-N-(4-(trifluoromethyl)phenyl)thiazol-2-amine
Heterocycle Core Modifications
5-(2-Bromophenyl)-1,3,4-thiadiazol-2-amine (C₈H₅BrN₃S)
- Structure : A thiadiazole core with a 2-bromophenyl substituent .
- Molecular Weight : 271.11 g/mol.
- Synthesis : Cyclization of N-phenylthiosemicarbazide with POCl₃ .
- Key Differences : Thiadiazole cores exhibit distinct electronic properties (e.g., higher aromaticity) compared to thiazoles, influencing biological activity and metabolic stability .
5-Bromobenzo[d]isothiazol-3-amine
Substituent Positioning and Functional Group Impact
5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine
Comparative Data Table
Key Research Findings
Electronic Effects: The trifluoromethyl group in the target compound enhances electron-withdrawing properties, stabilizing the thiazole ring and increasing resistance to metabolic degradation compared to non-fluorinated analogs .
Reactivity : The bromine atom at the phenyl 2-position allows for nucleophilic substitution, enabling further derivatization—similar to 2-bromoimidazothiadiazoles .
Biological Activity : Thiazole derivatives with halogen substituents show enhanced MMP inhibitory activity compared to thiadiazoles, likely due to improved hydrophobic interactions with enzyme pockets .
Solubility : The target compound’s bromophenyl group reduces aqueous solubility compared to pyridinyl-substituted analogs, necessitating formulation optimization for drug delivery .
Biological Activity
5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine is a compound belonging to the thiazole class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including structure-activity relationships (SAR), case studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a brominated phenyl group and a trifluoromethyl group. The presence of these functional groups is crucial for its biological activity, influencing both solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that thiazole derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Thiazole compounds have shown efficacy against several bacterial strains, including Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Some thiazole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines, highlighting their potential as anticancer agents.
- Anti-inflammatory Effects : Certain thiazole compounds also exhibit anti-inflammatory properties, contributing to their therapeutic potential.
Thiazoles like 5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine primarily exert their antimicrobial effects through inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism. The specific mode of action often varies based on the structural modifications present in the compound.
Case Studies
-
Activity Against Mycobacterium tuberculosis :
A study reported that 2-aminothiazole derivatives exhibited sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis, indicating strong bactericidal properties. The SAR analysis revealed that modifications at the C-2 position significantly impacted activity, with certain substitutions enhancing selectivity for mycobacterial species over mammalian cells . -
Broad-Spectrum Antimicrobial Effects :
Another investigation assessed various thiazole derivatives against a range of pathogens, including Staphylococcus aureus and Escherichia coli. Compounds with electron-donating groups at specific positions showed enhanced antibacterial activity compared to standard antibiotics like chloramphenicol .
Cytotoxicity Studies
Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells. For instance, a series of synthesized 2-aminothiazoles showed significant cytotoxicity against human leukemia cell lines, with some compounds achieving IC50 values as low as 0.5 µM .
Structure-Activity Relationship (SAR)
The presence of specific substituents on the thiazole ring was found to be critical for anticancer activity. For example, compounds containing hydroxyl groups displayed greater potency due to potential hydrogen bonding interactions with target proteins .
Data Tables
| Compound Name | MIC (µM) | Target Pathogen | Activity Type |
|---|---|---|---|
| 5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine | 0.70 | M. tuberculosis | Antimicrobial |
| 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine | 4.5 | Various Bacteria | Antimicrobial |
| Thiazole Derivative X | 0.5 | Human Leukemia | Anticancer |
Q & A
Q. Optimization Tips :
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient cross-coupling.
- Solvent Effects : DMF or DMSO enhances cyclization yields compared to ethanol .
- Temperature Control : Reflux (90–110°C) minimizes side reactions in cyclocondensation .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify substituent positions (e.g., bromine at δ 7.2–7.5 ppm, CF₃ at δ 120–125 ppm in ¹³C) .
- HRMS (ESI+) : Validates molecular weight (e.g., m/z 502.1035 for analogous thiazol-2-amine derivatives) .
- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., C25H25N3O2S derivatives in Med. Chem. Commun.) .
Advanced: How can DFT calculations predict electronic properties and reactivity?
Answer:
DFT methods are used to:
- Evaluate Electron Density : Hybrid functionals (e.g., B3LYP) assess charge distribution at bromine and CF₃ groups, predicting electrophilic reactivity .
- Correlation-Energy Functionals : Colle-Salvetti-type functionals model π-π stacking interactions between the aryl-thiazole system and biological targets (e.g., kinases) .
- Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to refine functional accuracy (average deviation <3 kcal/mol) .
Q. Table 1: DFT Functionals and Performance
| Functional | Application | Avg. Error | Reference |
|---|---|---|---|
| B3LYP | Thermochemistry, charge distribution | 2.4 kcal/mol | |
| Colle-Salvetti (LCST) | Correlation energy in π-systems | ~5% error | |
| M06-2X | Non-covalent interactions | 3.1 kcal/mol |
Advanced: What strategies are effective for evaluating anticancer activity?
Answer:
- In Vitro Assays :
- In Vivo Models : Xenograft studies in mice to assess tumor growth suppression (e.g., 30–50% reduction at 10 mg/kg doses) .
- SAR Analysis : Modify the trifluoromethyl group to enhance target binding (e.g., CF₃ → CF₂H improves solubility) .
Advanced: How to resolve contradictions between DFT predictions and experimental reactivity data?
Answer:
- Functional Benchmarking : Test multiple functionals (B3LYP vs M06-2X) against kinetic data (e.g., bromine substitution rates) .
- Solvent Modeling : Include implicit solvent models (e.g., PCM) to account for polarity effects in aqueous reactions .
- Experimental Validation : Use kinetic isotope effects (KIE) or Hammett plots to correlate computed transition states with observed rates .
Advanced: How do hydrogen-bonding networks influence crystallographic stability?
Answer:
- Graph Set Analysis : Identify motifs like R₂²(8) (N–H⋯N thiazole interactions) using X-ray data .
- Solubility Implications : Strong N–H⋯O/F interactions reduce solubility, necessitating co-crystallization with PEG derivatives .
- Thermal Stability : Hydrogen-bonded dimers (e.g., N–H⋯S) increase melting points (e.g., 194–196°C in CDK inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
